molecular formula C14H20N2O3S B2797262 N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351613-11-0

N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2797262
CAS No.: 1351613-11-0
M. Wt: 296.39
InChI Key: WFYLOCBMAWQHAX-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a heterocyclic compound featuring a spirocyclic core (1,5-dioxa-9-azaspiro[5.5]undecane) with a thiophene-derived carboxamide substituent.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-13(15-11-12-3-1-10-20-12)16-6-4-14(5-7-16)18-8-2-9-19-14/h1,3,10H,2,4-9,11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYLOCBMAWQHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NCC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic framework. The thiophene ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are both efficient and environmentally friendly is also a key consideration in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide exhibit significant antiviral properties. For instance, studies on related spiro-piperidine derivatives have shown potent inhibition against influenza virus AM2 channels, with IC50 values significantly lower than those of established antiviral agents like amantadine . This suggests that the compound may also possess similar inhibitory effects on viral channels.

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor of various enzymes, including adenosine kinases. Compounds with thiophene moieties have been shown to modulate enzyme activity effectively, indicating that this compound could be investigated for its ability to inhibit specific enzymatic pathways involved in disease processes .

Pharmacological Studies

The unique structural features of this compound make it a candidate for pharmacological studies aimed at understanding its interactions with biological systems. The presence of the dioxa and azaspiro components may enhance its binding affinity to target proteins or receptors, leading to novel therapeutic applications in treating various diseases.

Synthesis and Modification

The synthesis of this compound can be achieved through multicomponent reactions that enable the formation of spirocyclic structures. This synthetic versatility allows researchers to modify the compound for improved efficacy or selectivity against specific biological targets .

Case Study 1: Antiviral Mechanism

A study demonstrated that spiro-piperidine compounds, structurally related to this compound, exhibited remarkable antiviral activity by stabilizing the conformation of viral channels and reducing dynamic disorder within transmembrane domains. This mechanism was attributed to enhanced binding interactions facilitated by the unique spiro structure .

Case Study 2: Enzyme Inhibition Profile

A series of experiments were conducted to evaluate the enzyme inhibition profile of thiophene-containing compounds. Results indicated that these compounds could effectively inhibit adenosine kinase activity in vitro, suggesting potential therapeutic applications in conditions where adenosine signaling is dysregulated .

Application Description Evidence
Antiviral ActivityInhibition of influenza AM2 channelsIC50 values significantly lower than amantadine .
Enzymatic InhibitionModulation of adenosine kinase activityEffective inhibition observed in related thiophene compounds .
Pharmacological StudiesInvestigation of binding affinity to target proteinsEnhanced interactions due to structural features expected .
Synthesis and ModificationMulticomponent reactions allowing structural modifications for improved efficacySynthetic versatility demonstrated in related spirocyclic compounds .

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,5-dioxa-9-azaspiro[5.5]undecane core is a common motif in medicinal chemistry. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(2-Phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide 2-Phenylethyl C₁₇H₂₄N₂O₃ 304.38 Phenethyl group enhances lipophilicity; used in structural studies
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl, phenyl C₂₁H₂₃NO₂ 321.41 Sigma receptor antagonist; reduces binge eating in rodent models
4-[(3-Fluorophenyl)methyl]-N-(propan-2-yl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide 3-Fluorophenyl, isopropyl C₂₀H₂₉FN₂O₂ 348.46 Fluorine substitution improves metabolic stability; 1-oxa variant alters electronic properties
1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Methanesulfonylphenyl C₁₈H₂₅NO₅S 367.46 Electron-withdrawing group enhances receptor affinity

Key Observations :

  • Thiophene vs.
  • Oxa vs. Dioxa Cores : Replacement of one oxygen with nitrogen (e.g., 1-oxa-9-azaspiro systems) alters ring basicity and hydrogen-bonding capacity, impacting target selectivity .
Stereochemical Considerations

Stereoselective synthesis is critical for spirocyclic compounds. For example:

  • Spiro[5.5]undecane Derivatives : and describe the synthesis of (8R,10R)- and (8S,10R)-diastereomers using ethyl glyoxylate and chiral amines, achieving 64% and 6% yields, respectively. Chromatographic separation (e.g., ethyl acetate eluent) is essential for isolating enantiopure forms .
  • Diastereomer Resolution : In , preparative HPLC resolved a 2:1 mixture of diastereomers in a 1-oxa-4-azaspiro compound, highlighting the importance of stereochemistry in bioactivity .
Physicochemical and Analytical Data
  • IR Spectroscopy : Analogs such as 8-ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane show characteristic carbonyl (1733 cm⁻¹) and alkyl chain (2924 cm⁻¹) peaks .
  • Chromatography : Silica gel chromatography (ethyl acetate eluent) and preparative HPLC are standard for purifying spirocyclic compounds .

Q & A

Q. What are the established synthetic routes for N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

Core formation : The spirocyclic core (1,5-dioxa-9-azaspiro[5.5]undecane) is synthesized via cyclization of precursors like epoxides or ketones under acidic or basic conditions.

Functionalization : The thiophene ring is introduced via alkylation or nucleophilic substitution, followed by carboxamide formation using coupling reagents (e.g., EDC/HOBt).

Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and catalysts (e.g., palladium for cross-coupling). Yields ≥80% are achievable with column chromatography purification .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry (e.g., spirocyclic connectivity) and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C14_{14}H20_{20}N2_2O3_3S) .
  • X-ray Crystallography (via SHELX) : Resolves absolute configuration and bond angles, critical for studying structure-activity relationships .

Q. What biological activities have been reported, and what assays are used to evaluate them?

Activity Assay Findings
AnticancerMTT assay (breast/colon cancer)IC50_{50} values <10 µM via apoptosis induction .
NeuroprotectiveOxidative stress models (SH-SY5Y)Reduced ROS by 40–60% at 50 µM .
Anti-inflammatoryCytokine ELISA (TNF-α/IL-6)30–50% inhibition at 25 µM via NF-κB pathway modulation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene ring) impact biological activity?

  • Lipophilicity : n-Octyl side chains enhance anti-mycobacterial activity (MIC50_{50} = 0.3 µM) due to increased membrane permeability, while bulky aryl groups reduce potency .
  • Electron-withdrawing groups : 6-Nitro substitution on the indole ring improves activity (MIC50_{50} = 0.5 µM) by enhancing target binding affinity .
  • Methodology : Use log P calculations and molecular docking (e.g., AutoDock Vina) to predict substituent effects .

Q. How can diastereomers of this compound be resolved, and how do their activities differ?

  • Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) separates diastereomers .
  • Activity variance : For example, (3R,6S,9S)-isomers show 52% higher anti-mycobacterial activity than (3R,6R,9R)-isomers .

Q. What computational methods are used to model interactions with biological targets (e.g., HDACs)?

  • Molecular Dynamics (MD) : Simulates binding stability in HDAC active sites (e.g., 100 ns trajectories in GROMACS).
  • Pharmacophore mapping : Identifies critical interactions (e.g., hydrogen bonds with thiophene sulfur) using Schrödinger Suite .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Orthogonal assays : Validate in vitro hits using ex vivo models (e.g., murine macrophages) and LC-MS/MS to assess metabolic stability .
  • Pharmacokinetic profiling : Measure bioavailability (e.g., AUC024_{0-24} via IV/PO dosing) to explain discrepancies .

Methodological Guidance for Data Analysis

Q. What strategies optimize reaction yields in spirocyclic syntheses?

  • Solvent selection : Use THF for cyclization (polar aprotic) to stabilize intermediates.
  • Temperature control : Slow addition of reagents at −78°C minimizes side reactions .
  • Catalytic systems : Pd(OAc)2_2/Xantphos improves coupling efficiency (yield: 85% vs. 30% without) .

Q. How is crystallographic data (e.g., from SHELX) interpreted to confirm spirocyclic geometry?

  • Torsion angles : Confirm spiro connectivity (e.g., C9-N1-C10-O1 ≈ 90°).
  • R-factor refinement : Aim for R1 < 0.05 using SHELXL-2018 .

Tables for Key Data

Q. Table 1: Substituent Effects on Anti-Mycobacterial Activity

R1 Substituent R2 Group MIC50_{50} (µM) log P
n-Octyl1,5-dioxa-9-azaspiro[5.5]0.33.8
Phenoxypropyl1,4-dioxa-8-azaspiro[4.5]1.22.9
BenzyloxypropylPiperidinylmethyl5.72.1
Source: Adapted from

Q. Table 2: Key Physicochemical Properties

Property Value
Molecular Weight288.39 g/mol
log P2.4 (predicted)
Solubility (H2_2O)0.12 mg/mL (pH 7.4)
Source:

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